molecular formula C11H10N4O3 B13997636 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide CAS No. 923283-99-2

2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide

Cat. No.: B13997636
CAS No.: 923283-99-2
M. Wt: 246.22 g/mol
InChI Key: CYJVQEBYXJRUPT-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide typically involves the reaction of 4-nitroimidazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: 2-(4-Amino-1H-imidazol-1-yl)-N-phenylacetamide.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole, used for its antiprotozoal and antibacterial activities.

    Ornidazole: Another nitroimidazole with similar applications in medicine.

Uniqueness

2-(4-Nitro-1H-imidazol-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitroimidazole moiety with a phenylacetamide group makes it a versatile compound for various applications.

Properties

CAS No.

923283-99-2

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

2-(4-nitroimidazol-1-yl)-N-phenylacetamide

InChI

InChI=1S/C11H10N4O3/c16-11(13-9-4-2-1-3-5-9)7-14-6-10(12-8-14)15(17)18/h1-6,8H,7H2,(H,13,16)

InChI Key

CYJVQEBYXJRUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

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